dibenzo[b,f]thiepin-10(11H)-one
Description
Significance of Sulfur-Containing Tricyclic Systems in Contemporary Chemical Research
Sulfur-containing tricyclic systems, such as the dibenzo[b,f]thiepin (B8686691) core, are of substantial interest in modern medicinal and chemical research. These structures form the scaffold for numerous compounds with a broad spectrum of biological activities. ontosight.aiontosight.ai The presence of the sulfur atom within the heterocyclic ring imparts specific electronic and conformational properties, including redox activity, which are crucial for their pharmacological effects.
Derivatives of the dibenzo[b,f]thiepin class have been extensively investigated for their potential as therapeutic agents, with studies exploring their antipsychotic, anti-anxiety, antidepressant, anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aievitachem.comontosight.ai The versatility of this scaffold allows for chemical modifications that can fine-tune the compound's interaction with various biological targets, such as neurotransmitter receptors, making it a valuable platform for drug discovery. ontosight.aiontosight.ai A prime example of its significance is the development of the atypical antipsychotic drug Zotepine (B48254), which is a derivative of this tricyclic system. wikipedia.org Research has also extended to their potential effects on the cardiovascular system. thieme-connect.com
Structural Overview of Dibenzo[b,f]thiepin-10(11H)-one as a Foundational Research Molecule
This compound is characterized by a tricyclic framework where two benzene (B151609) rings are fused to a central seven-membered thiepin ring. ontosight.ai This ring contains a sulfur atom and a ketone functional group at the 10-position. ontosight.aismolecule.com The molecule's systematic name is 10,11-Dihydrodibenzo[b,f]thiepin-10-one. ontosight.ai
The central thiepin ring typically adopts a non-planar boat conformation. smolecule.com This three-dimensional shape is a key determinant of how its derivatives interact with biological receptors. The compound serves as a vital synthon, or building block, for the synthesis of more complex heterocyclic structures, including various pharmacologically active agents and novel fused ring systems like dibenzo[e,h]azulenes. researchgate.netresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀OS | ontosight.ai |
| Molecular Weight | ~226.30 g/mol | nih.gov |
| CAS Registry Number | 1898-85-7 | ontosight.aichemicalbook.com |
| Appearance | Crystalline Solid | evitachem.com |
| SMILES Notation | C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O | ontosight.ai |
Historical Development and Evolution of Dibenzo[b,f]thiepin Derivative Investigations
The investigation of dibenzo[b,f]thiepin derivatives has evolved significantly over the years. Early research was heavily focused on their potential in the central nervous system, leading to the synthesis of neuroleptic drugs. A key synthetic route to the core structure involves the cyclization of precursor molecules, such as thio-phenylacetic acid, often mediated by polyphosphoric acid (PPA). wikipedia.orgsmolecule.comgoogle.com
The synthesis of the antipsychotic drug zotepine represents a significant milestone in the development of dibenzo[b,f]thiepin chemistry. The process typically involves the condensation of a chlorinated intermediate, 8-chlorothis compound, with 2-dimethylaminoethyl chloride. lookchem.com Over time, synthetic methodologies have been refined to improve efficiency. For instance, initial reported yields for zotepine synthesis were around 35%, whereas newer patented methods claim yields as high as 86.4% with improved purity, achieved under milder reaction conditions. google.com
Research has also delved into the mechanisms of these synthetic reactions to optimize outcomes. Studies on the alkylation of the this compound core, a crucial step in creating many derivatives, have examined the role of reagents and reaction conditions, such as the use of potassium carbonate as a base and the effect of its particle size on reaction rates. jst.go.jpresearchgate.net
The scientific exploration of this class of compounds continues to expand beyond its initial focus. Researchers are now designing and synthesizing novel derivatives by introducing various functional groups and side chains to the dibenzo[b,f]thiepin scaffold to explore a wider range of pharmacological activities, including potential use as anti-inflammatory agents. ontosight.aiacs.org
Table 2: Key Derivatives and Research Focus
| Derivative Name/Class | Structural Modification | Research Focus/Significance | Source(s) |
|---|---|---|---|
| Zotepine | Chloro-substituent and a dimethylaminoethoxy side chain | Atypical antipsychotic for treating schizophrenia. wikipedia.org | wikipedia.orglookchem.com |
| 2-Chlorothis compound | Chlorine atom at the 2-position | Key intermediate in the synthesis of pharmaceuticals like zotepine. evitachem.comjst.go.jp | evitachem.comjst.go.jp |
| Piperidinylpropoxy derivatives | Addition of a piperidinylpropoxy side chain | Investigated for modulated affinity for neurotransmitter receptors (dopamine, serotonin). ontosight.ai | ontosight.ai |
| Dibenzo[e,h]azulenes | Fused five-membered heterocyclic rings | Synthesized from the this compound synthon to create novel heterotetracyclic scaffolds. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6H-benzo[b][1]benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIUIKHMVGQHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2SC3=CC=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dibenzo B,f Thiepin 10 11h One and Its Derivatives
Foundational and Contemporary Synthetic Routes
The construction of the tricyclic core of dibenzo[b,f]thiepin-10(11H)-one can be achieved through several established and modern synthetic routes. These methodologies often involve the formation of key carbon-carbon and carbon-sulfur bonds to assemble the final ring system.
Friedel-Crafts Acylation Approaches utilizing Thiophenol Precursors
Intramolecular Friedel-Crafts acylation is a key strategy for the synthesis of thiochromones and related sulfur-containing heterocycles. digitellinc.com This approach can be applied to the synthesis of this compound. The reaction typically involves the cyclization of a carboxylic acid derivative, such as a 3-(arylthio)propanoic acid, in the presence of a Lewis acid catalyst. digitellinc.com The electronic nature of the aromatic ring can influence the reactivity and yield of these reactions. digitellinc.com For instance, the synthesis of 7,9-dihydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-one involves an intramolecular Friedel-Crafts reaction using methanesulfonic acid or polyphosphoric acid for the cyclization step. google.com
A general representation of this approach is the cyclization of 2-(phenylthiomethyl)benzoic acid or a related precursor. The choice of the acylating agent and the catalyst is crucial for the efficiency of the reaction.
Table 1: Examples of Friedel-Crafts Acylation for this compound Analogs
| Precursor | Catalyst | Product | Reference |
| 2-((3,5-dimethoxyphenyl)thio)acetic acid derivative | Methanesulfonic acid or Polyphosphoric acid | 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one | google.com |
| 3-(phenylthio)propanoic acids | Lewis acids (e.g., AlCl₃, FeCl₃) | Thiochromone derivatives | digitellinc.com |
Intramolecular α-Arylation Strategies via Ketone Enolate Anions
The intramolecular α-arylation of ketones is a powerful method for the formation of cyclic compounds. nih.govberkeley.edu This strategy can be envisioned for the synthesis of this compound, where a suitably substituted ketone containing a leaving group on one of the aryl rings undergoes cyclization. The reaction proceeds via the formation of a ketone enolate, which then displaces the leaving group in an intramolecular fashion.
Palladium and nickel complexes are often used as catalysts for these transformations. nih.gov The choice of ligand is critical for achieving high yields and, in the case of asymmetric synthesis, high enantioselectivity. nih.gov For instance, ligands such as difluorphos (B3069624) have been shown to be effective in the asymmetric α-arylation of ketones with aryl triflates. nih.gov While direct examples for the synthesis of the parent this compound are not prevalent, the methodology's application to the synthesis of α-aryl ketones is well-established. mdpi.com
Table 2: Key Features of Intramolecular α-Arylation of Ketones
| Feature | Description | Reference |
| Catalysts | Palladium and Nickel complexes | nih.gov |
| Electrophiles | Aryl triflates, aryl bromides | nih.gov |
| Key Intermediate | Metal enolate complex | berkeley.edu |
| Ligands | Segphos derivatives (e.g., difluorphos) | nih.gov |
Cyclization Reactions from Diaryl Sulfide (B99878) Intermediates
The synthesis of dibenzo[b,f]thiepine derivatives can be efficiently achieved through the cyclization of diaryl sulfide intermediates. google.com One common approach involves the reaction of a thiophenol with a suitably substituted aromatic compound to form a diaryl sulfide, which is then cyclized.
For example, the synthesis of dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11-(10H)-one, a related heterocyclic system, can be achieved from 2-aminodiphenylsulfide. google.com In a similar vein, the synthesis of dibenzo[b,f]thiepine derivatives can start from symmetric or asymmetric diaryl sulfide derivatives. google.com For instance, bis(3,5-dimethoxyphenyl)disulfide serves as a useful intermediate for the synthesis of certain dibenzo[b,f]thiepine derivatives. google.com The cyclization step often involves the use of a strong acid, such as polyphosphoric acid. sphinxsai.com
Table 3: Diaryl Sulfide Intermediates in the Synthesis of Dibenzo[b,f]thiepine Systems
| Diaryl Sulfide Intermediate | Cyclization Conditions | Product Class | Reference |
| 2-Aminodiphenylsulfide | Activation and cyclization | Dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11-(10H)-one | google.com |
| Bis(3,5-dimethoxyphenyl)disulfide derivative | Hydrolysis and intramolecular Friedel-Crafts reaction | Dibenzo[b,f]thiepine derivatives | google.com |
| 2-(Phenylthio)phenyl carbamate | Polyphosphoric acid | Dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11-(10H)-one | sphinxsai.com |
Ortho-Metalation and McMurry Coupling Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. matthey.com This strategy could be employed to introduce a suitable functional group ortho to a directing group on one of the aryl rings of a diaryl sulfide precursor, facilitating a subsequent cyclization to form the this compound core.
The McMurry coupling reaction, which involves the reductive coupling of two carbonyl groups using low-valent titanium, is another potential route. nih.gov For the synthesis of this compound, an intramolecular McMurry coupling of a dicarbonyl precursor, such as a diaryl sulfide containing two aldehyde or ketone groups in the appropriate positions, could be envisioned. This reaction is particularly useful for the formation of seven-membered rings. nih.gov
While specific examples for the synthesis of this compound using these methods are not extensively documented, their general utility in organic synthesis suggests their potential applicability.
Advanced Synthetic Protocols and Optimization
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This includes the use of environmentally benign solvents and catalysts.
Environmentally Conscious Methods: Basic Aqueous Solutions and Heterogeneous Catalysis
The development of environmentally friendly synthetic methods is a key goal in modern chemistry. For the synthesis of related heterocyclic compounds like 10H-dibenzo[b,f] researchgate.netresearchgate.netthiazepin-11-one, methods have been developed that minimize the use of organic solvents. google.com These methods often employ basic aqueous solutions for key reaction steps. google.com
For instance, the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene (B146284) can be carried out in a basic aqueous solution to prepare an intermediate which is then subjected to nitro group reduction. google.com This reduction can be performed in water or an alcohol solvent in the presence of a heterogeneous metal catalyst, such as Raney nickel. google.com The subsequent cyclization can then be carried out, in some cases, with minimal use of organic solvents. google.com
An improved process for the synthesis of the related dibenzo[b,f] researchgate.netresearchgate.netthiazepine-11-(10H)-one involves the reduction of a nitro compound with iron powder and ammonium (B1175870) chloride in an aqueous solution. sphinxsai.com This chemo-selective reduction is followed by reaction with phenyl chloroformate and subsequent cyclization. sphinxsai.com Such aqueous-based methods offer advantages in terms of reduced cost, safety, and environmental impact.
Table 4: Environmentally Conscious Methods for Synthesis of Related Heterocycles
| Reaction Step | Reagents/Conditions | Advantages | Reference |
| S-Arylation | Dithiosalicylic acid, 1-chloro-2-nitrobenzene, basic aqueous solution | Minimized use of organic solvents | google.com |
| Nitro Group Reduction | Heterogeneous metal catalyst (e.g., Raney-nickel), water/alcohol | Environmentally friendly | google.com |
| Nitro Group Reduction | Iron powder, ammonium chloride, aqueous solution | Good yields, reduced waste | sphinxsai.com |
Microwave-Assisted Synthesis for Reaction Efficiency
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. ijpsjournal.comnih.gov This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov
While specific literature detailing a microwave-assisted protocol for the synthesis of the parent this compound is not prevalent, the application of this technology to structurally similar heterocyclic systems is well-documented. For instance, the synthesis of various quinoline, pyridine, and pyrazole (B372694) derivatives has been significantly optimized using microwave irradiation. ijpsjournal.commdpi.com In many cases, reactions that require several hours of reflux under conventional conditions can be completed in a matter of minutes. ijpsjournal.comnih.gov For example, the synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was achieved in just 4 minutes with yields of 82-96% under microwave irradiation at 70 °C, a significant improvement over conventional methods. ijpsjournal.com Similarly, a three-step process to synthesize 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, a closely related nitrogen-containing analogue, utilizes microwave irradiation at 135 °C for the final intramolecular cyclization step.
The key advantages of employing microwave assistance in the synthesis of such heterocyclic ketones include:
Rapid Reaction Times: Heating is instantaneous and localized, accelerating the reaction rate.
Higher Yields: Reduced reaction times can minimize the formation of byproducts from side reactions or degradation. nih.gov
Improved Purity: Cleaner reaction profiles often simplify purification processes.
Given these established benefits, a microwave-assisted approach represents a highly promising strategy for improving the efficiency of synthesizing this compound and its derivatives.
Targeted Synthesis of Substituted this compound Analogues
The functionalization of the this compound scaffold is essential for modulating its physicochemical and biological properties. Targeted synthetic methods allow for the precise introduction of various substituents onto the aromatic rings.
Halogenation Methodologies (e.g., Chlorination)
The introduction of halogen atoms, particularly chlorine, onto the this compound framework is a key strategy for creating important synthetic intermediates. The resulting halo-derivatives can serve as precursors for further functionalization. A prominent example is 8-Chlorothis compound, which is a crucial intermediate in the synthesis of the atypical antipsychotic drug, Zotepine (B48254). rsc.org
The synthesis of this chlorinated analogue typically does not involve direct chlorination of the parent this compound. Instead, the chlorine atom is incorporated at an earlier stage by using a chlorinated starting material. The synthesis generally proceeds via an intramolecular Friedel-Crafts type cyclization of a substituted 2-arylthiobenzoic acid.
A common route involves the reaction of a 2-halobenzoic acid with a 4-chlorothiophenol (B41493). For example, 2-chlorobenzoic acid can be reacted with 4-chlorothiophenol in the presence of a base, such as lithium hydroxide (B78521) monohydrate, to form the key intermediate, 2-(4-chlorophenylthio)benzoic acid. google.com This reaction is followed by acid-catalyzed cyclization, using a strong acid like polyphosphoric acid, to yield the desired 8-Chlorothis compound.
Table 1: Synthesis of Halogenated Intermediate
| Precursor 1 | Precursor 2 | Key Intermediate | Product |
| 2-Chlorobenzoic acid | 4-Chlorothiophenol | 2-(4-chlorophenylthio)benzoic acid | 8-Chlorothis compound |
Alkylation and Aminoalkylation Procedures
Alkylation and aminoalkylation reactions are fundamental for introducing diverse side chains, often containing basic nitrogen atoms, which are common features in pharmacologically active molecules. These reactions typically target the enolizable ketone at the 10-position of the this compound core.
Alkylation of 11H-dibenzo[b,f]thiepine-10-one has been shown to result in the formation of O-alkylated products. google.com This indicates that under basic conditions, the compound can form an enolate that reacts with alkylating agents at the oxygen atom.
Aminoalkylation is particularly significant in the synthesis of pharmaceutical agents. A prime example is the synthesis of Zotepine from its chlorinated precursor. In this procedure, 8-Chlorothis compound is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding enolate. This nucleophilic intermediate is then reacted with an aminoalkyl halide, specifically 2-dimethylaminoethyl chloride. ijpsjournal.com The reaction results in the formation of an O-aminoalkylated product, yielding 8-Chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepine (Zotepine). ijpsjournal.com
Table 2: Representative Aminoalkylation Reaction
| Starting Material | Reagent | Base | Solvent | Product |
| 8-Chlorothis compound | 2-Dimethylaminoethyl chloride | Sodium Hydride (NaH) | Benzene-DMF | Zotepine |
These targeted synthetic methodologies provide a versatile toolkit for chemists to create a wide array of substituted this compound analogues, enabling the systematic exploration of this important class of heterocyclic compounds.
Reactivity Profiles and Mechanistic Investigations of Dibenzo B,f Thiepin 10 11h One
Oxidative Transformations
Dibenzo[b,f]thiepin-10(11H)-one can be oxidized to form the corresponding 1,2-diketone, dibenzo[b,f]thiepin-10,11-dione. researchgate.net This transformation is a key step in the synthesis of more complex heterocyclic structures. The resulting diketone is a versatile intermediate that can undergo various cyclization reactions. researchgate.net For instance, it can react with 2,2'-dimethyl thiodiglycolate in a Hinsberg cyclization to form a fused thiophene (B33073) ring. researchgate.net
Annulation Reactions and Heterocyclic Ring Fusions
The this compound scaffold is readily converted into reactive intermediates that undergo heteroaromatic annulation reactions. researchgate.net
Cyclocondensation reactions with various binucleophiles allow for the formation of a range of functionalized dibenzo[e,h]azulene structures. researchgate.net This approach has been utilized to synthesize novel heterocyclic compounds, such as 1-aza-dibenzo[e,h]azulenes. The synthesis involves an initial aldol (B89426) condensation of the starting ketone with (dimethyl-hydrazono)-acetaldehyde, followed by reduction and cyclization. researchgate.net
This compound is a valuable precursor for the synthesis of various dibenzothiepino researchgate.netsmolecule.com-fused five-membered heterocycles. researchgate.netresearchgate.net These include:
Thiophenes: Fused thiophene rings can be formed through reactions like the Hinsberg cyclization of the intermediate 1,2-diketone. researchgate.net
Furans: The synthesis of furo-fused derivatives has also been reported. researchgate.net
Pyrroles: Pyrrole-fused dibenzothiazepines can be synthesized via isocyanide-based multicomponent reactions. beilstein-journals.orgd-nb.info
Imidazoles: Imidazole-fused derivatives are among the heterocycles that can be synthesized from this scaffold. researchgate.netresearchgate.net Aryl azo imidazo[1,2-b]pyrazole derivatives have been synthesized through the cyclization of 5-amino-3-phenyl-1H-pyrazole derivatives with 2-bromo acetophenone. nih.gov
Pyrazoles: The synthesis of pyrazole-fused systems has been documented. researchgate.netresearchgate.netchim.it
Oxazoles: Oxazole-fused heterocycles can be prepared from this compound. researchgate.netresearchgate.net
Thiazoles: Thiazole-containing compounds have been synthesized from this starting material. researchgate.netresearchgate.net A domino reaction using readily available starting materials under mild conditions provides an efficient route to fused-thiazole derivatives. nih.gov
The following table summarizes the types of fused heterocycles synthesized from this compound and the corresponding reaction types.
| Fused Heterocycle | Reaction Type | Reference |
| Thiophene | Hinsberg Cyclization | researchgate.net |
| Furan | Cyclization | researchgate.net |
| Pyrrole | Isocyanide-based Multicomponent Reaction | beilstein-journals.orgd-nb.info |
| Imidazole | Cyclocondensation | researchgate.netresearchgate.netnih.gov |
| Pyrazole (B372694) | Cyclocondensation | researchgate.netresearchgate.netchim.it |
| Oxazole | Cyclocondensation | researchgate.netresearchgate.net |
| Thiazole | Domino Reaction | nih.gov |
Electrophilic and Nucleophilic Substitution Mechanisms
The aromatic rings of this compound and its derivatives can undergo electrophilic aromatic substitution, allowing for further functionalization. evitachem.com For instance, the 2-chloro derivative can be synthesized and used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce various substituents. smolecule.com
Nucleophilic substitution reactions are also possible. The chlorine atom in 2-chlorothis compound can be displaced by nucleophiles. evitachem.com Furthermore, the ketone group can react with nucleophiles in the presence of a Lewis acid like titanium(IV) chloride to form C10-substituted dibenzo[b,f]thiepins. thieme-connect.dethieme-connect.de
Considerations of Sulfur-Based Redox Activity
The sulfur atom in the thiepin ring can undergo oxidation to form the corresponding sulfoxides and sulfones. This redox activity is a key aspect of the chemistry of this compound class and can influence the biological properties of its derivatives.
Structural Elucidation and Conformational Analysis of this compound
The structural and conformational properties of this compound, a tricyclic compound, have been investigated through a combination of spectroscopic, crystallographic, and computational methods. These studies provide a detailed understanding of its molecular architecture.
Dibenzo B,f Thiepin 10 11h One As a Strategic Synthon in Organic Synthesis
Integral Role in the Production of Complex Organic Architectures
Dibenzo[b,f]thiepin-10(11H)-one serves as a key intermediate in the synthesis of a multitude of complex organic molecules, particularly those with therapeutic potential. conicet.gov.ar Its dibenzo-fused seven-membered ring is a structural feature found in various biologically active compounds. conicet.gov.ar The versatility of this synthon stems from the reactivity of the ketone functional group and the adjacent methylene (B1212753) bridge, which allow for a wide range of chemical transformations. These transformations enable chemists to construct elaborate, multi-ring systems that would be challenging to assemble through other methods. researchgate.netresearchgate.net
The strategic importance of this ketone is highlighted in its use for creating α-arylated carbonyl compounds, which are fundamental units in many therapeutic agents and bioactive natural products. conicet.gov.ar Methodologies such as the photostimulated SRN1 reaction of ketone enolate anions linked to a pendant haloarene have been developed to afford this compound in excellent yields, demonstrating its accessibility and utility in complex syntheses. conicet.gov.ar
Precursor to Diverse Polycyclic and Heterotetracyclic Systems
The this compound scaffold is a launchpad for the synthesis of a wide array of polycyclic and heterotetracyclic structures. researchgate.netresearchgate.net Its ability to be converted into reactive intermediates that undergo cyclocondensation reactions with appropriate binucleophiles is central to its utility. researchgate.netresearchgate.net This adaptability allows for the fusion of additional rings onto the core structure, leading to novel and complex molecular frameworks.
A significant application of this compound is in the efficient synthesis of various dibenzo[e,h]azulenes. researchgate.nethalmed.hr These heterotetracyclic systems are of considerable interest due to their potential biological activities. halmed.hr The synthesis typically involves converting the ketone into a more reactive intermediate, such as a 1,2-diketone, which can then react with various reagents to form a fused five-membered heterocyclic ring. researchgate.netsemanticscholar.org This strategy has been successfully employed to create a range of dibenzothiepino semanticscholar.org-fused heterocycles. researchgate.netresearchgate.net
For instance, the synthesis of 2,8-dithia-dibenzo[e,h]azulenes begins with the oxidation of this compound to the corresponding 10,11-dione. semanticscholar.org This diketone subsequently undergoes a Hinsberg cyclization with 2,2'-dimethyl thiodiglycolate to construct the fused thiophene (B33073) ring, forming the target azulene (B44059) skeleton. semanticscholar.org Similarly, 1-aza-dibenzo[e,h]azulenes are synthesized via an Aldol (B89426) condensation of the starting ketone with (dimethyl-hydrazono)-acetaldehyde, followed by reductive cyclization. researchgate.net
| Starting Material | Key Reagents | Product Class | Reference |
| This compound | 1. SeO₂2. 2,2'-Dimethyl thiodiglycolate | 2,8-Dithia-dibenzo[e,h]azulenes | semanticscholar.org |
| This compound | 1. (Dimethyl-hydrazono)-acetaldehyde2. Sodium dithionite | 1-Aza-dibenzo[e,h]azulenes | researchgate.net |
This table summarizes synthetic pathways from this compound to different Dibenzo[e,h]azulene systems.
The utility of this compound extends beyond azulenes to the construction of a broader range of novel, fused heterocyclic scaffolds. researchgate.nethalmed.hr The strategic placement of its functional groups facilitates heteroaromatic annulation reactions, which are crucial for building complex, multi-ring systems. researchgate.netresearchgate.net These scaffolds can be further modified to fine-tune their physicochemical and biological properties. researchgate.netresearchgate.net
The synthesis of various dibenzothiepino semanticscholar.org-fused five-membered heterocycles showcases this capability. researchgate.net Depending on the binucleophile used in the cyclocondensation reaction, different heterocyclic rings can be fused to the thiepin framework. These include:
Thiophene researchgate.netsemanticscholar.org
Furan researchgate.net
Pyrrole researchgate.net
Imidazole researchgate.net
Pyrazole (B372694) researchgate.net
Oxazole researchgate.net
Thiazole researchgate.net
This modular approach allows for the systematic generation of diverse chemical libraries based on a common tetracyclic core, which is invaluable for drug discovery and materials science. halmed.hr
| Fused Heterocycle | Synthetic Strategy | Resulting Scaffold | Reference |
| Thiophene | Hinsberg cyclization of the corresponding 1,2-dione with thiodiglycolate. | 2,8-Dithia-dibenzo[e,h]azulene | semanticscholar.org |
| Pyrrole | Aldol condensation followed by reductive cyclization. | 1-Aza-dibenzo[e,h]azulene | researchgate.net |
| Various 5-membered heterocycles | Cyclocondensation of reactive intermediates with appropriate binucleophiles. | Dibenzo[e,h]azulenes with fused thiophene, furan, pyrrole, imidazole, etc. | researchgate.netresearchgate.net |
This table illustrates the versatility of this compound in creating various fused heterocyclic systems.
Facilitating Enhanced Pathways for Chemical Compound Generation
The use of this compound has facilitated the development of enhanced and more efficient synthetic pathways for generating complex chemical compounds. Researchers have devised new strategies that leverage this synthon to produce target molecules in good to excellent yields. conicet.gov.arnih.gov For example, a two-step synthesis for benzo-fused heterocycles, including this compound, relies on a photostimulated SRN1 reaction as the key ring-closing step, achieving a high yield of 85%. conicet.gov.ar
Comparative Academic Investigations with Analogous Tricyclic Systems
Structural and Electronic Comparisons with Heteroatom Analogues
The identity of the heteroatom within the central seven-membered ring significantly influences the geometry, electronic distribution, and ultimately, the reactivity of these tricyclic ketones.
Dibenzo[b,f]oxepin-10(11H)-one serves as a direct oxygen analog to dibenzo[b,f]thiepin-10(11H)-one, making it an ideal candidate for comparative studies. researchgate.netresearchgate.net The primary difference between these two molecules lies in the heteroatom of the central ring—sulfur versus oxygen. This seemingly simple substitution has profound effects on the structural and electronic properties of the molecule.
Electronically, the greater electronegativity of oxygen compared to sulfur results in a more polarized C-O bond than the C-S bond. This difference in polarity influences the electron density distribution throughout the tricyclic system, which can be observed through techniques like 13C NMR spectroscopy. nih.gov For instance, alkylation reactions of this compound have been shown to result in O-alkylated products, highlighting the nucleophilic character of the exocyclic oxygen, whereas analogous reactions with the oxepine counterpart can lead to different outcomes. researchgate.net
Several synthetic routes have been developed for dibenzo[b,f]oxepin-10(11H)-one, including intramolecular α-arylation of 2'-(2-bromophenoxy)-acetophenone and oxidative C-H bond functionalization. mdpi.comresearchgate.net These methods provide access to this key intermediate for the synthesis of various biologically active molecules and complex heterocyclic systems. acs.orgscispace.comtandfonline.comnih.gov
Introducing nitrogen into the tricyclic framework, as seen in dibenzo[b,f]thiazepin-11(10H)-one and dibenzo[b,e]diazepin-11(10H)-one, further diversifies the structural and electronic properties.
Dibenzo[b,f]thiazepin-11(10H)-one incorporates both a sulfur and a nitrogen atom in its seven-membered ring. nih.govnih.gov This compound is a crucial intermediate in the synthesis of the antipsychotic drug quetiapine. The presence of the nitrogen atom introduces a site for further functionalization and can participate in hydrogen bonding, influencing its biological activity. The synthesis of this scaffold can be achieved through methods like the Smiles rearrangement. researchgate.net
Influence of Heteroatom Polarizability on Reactivity and Electronic Properties
The polarizability of the heteroatom in the central ring is a key factor governing the reactivity and electronic properties of these tricyclic systems. Polarizability refers to the ease with which the electron cloud of an atom can be distorted by an external electric field.
Sulfur is generally more polarizable than oxygen due to its larger size and more diffuse valence electrons. This higher polarizability can influence the transition states of reactions, potentially lowering activation energies and affecting reaction rates. acs.org This difference in polarizability contributes to the distinct reactivity profiles of this compound and its oxepin (B1234782) analog. researchgate.net
The introduction of nitrogen, with its lone pair of electrons, further modifies the electronic landscape. The ability of nitrogen to donate or withdraw electron density, depending on the specific molecular context, has a significant impact on the reactivity of the entire molecule. mdpi.com Computational studies on related heterocyclic systems have shown that heteroatom substitution significantly alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is a key determinant of chemical reactivity. researchgate.net
Mechanistic and Synthetic Efficiency Divergences Across Analogous Scaffolds
The differences in the electronic nature of the heteroatoms lead to divergent mechanistic pathways and synthetic efficiencies in the preparation of these analogous tricyclic systems.
For example, the synthesis of this compound is often achieved through the electrophilic cyclization of [2-(arylsulfanyl)aryl]acetic acids. thieme-connect.de In contrast, the synthesis of dibenzo[b,f]oxepin-10(11H)-one can be accomplished via an intramolecular McMurry reaction of diaryl ethers. scispace.comnih.gov The photostimulated SRN1 reaction of ketone enolate anions has been shown to be a high-yielding method for both this compound and dibenzo[b,f]oxepin-10(11H)-one. conicet.gov.ar
The synthesis of nitrogen-containing analogs often involves different strategies. For instance, the synthesis of dibenzo[b,f] researchgate.netthiazepin-11(10H)-one can involve a nucleophilic aromatic substitution followed by reduction and cyclization. The choice of synthetic route is therefore highly dependent on the target heteroatom and the desired substitution pattern. These mechanistic divergences highlight the profound influence of the heteroatom on the chemical behavior of the tricyclic scaffold.
Interactive Data Tables
Table 1: Comparison of Heteroatom Properties
| Heteroatom | Atomic Radius (pm) | Electronegativity (Pauling Scale) | Polarizability (ų) |
| Sulfur (S) | 102 | 2.58 | 2.9 |
| Oxygen (O) | 60 | 3.44 | 0.8 |
| Nitrogen (N) | 65 | 3.04 | 1.1 |
This table provides a comparison of the fundamental properties of the heteroatoms discussed, which influence the characteristics of the corresponding tricyclic compounds.
Table 2: Structural Comparison of Tricyclic Analogs
| Compound | Heteroatoms | Key Synthetic Precursor | Noteworthy Structural Feature |
| This compound | S | [2-(Arylsulfanyl)aryl]acetic acid thieme-connect.de | Thiepin ring |
| Dibenzo[b,f]oxepin-10(11H)-one | O | 2'-(2-Bromophenoxy)-acetophenone researchgate.net | Oxepin ring |
| Dibenzo[b,f]thiazepin-11(10H)-one | S, N | Dithiosalicylic acid and 1-chloro-2-nitrobenzene (B146284) | Thiazepine ring |
| Dibenzo[b,e]diazepin-11(10H)-one | N, N | Diamine intermediates | Diazepine ring |
This table summarizes the key structural differences and common synthetic starting points for the discussed tricyclic analogs.
Emerging Research Directions and Unexplored Potential in Dibenzo B,f Thiepin 10 11h One Chemistry
Development of Novel Catalytic Systems for Functionalization
The strategic modification of the dibenzo[b,f]thiepin-10(11H)-one core is crucial for developing new derivatives with tailored properties. Modern organic synthesis is increasingly moving away from traditional methods that require pre-functionalized starting materials, turning instead to direct C-H bond functionalization. nih.govumich.edu This approach is more atom- and step-economical. dmaiti.commdpi.com The development of novel transition metal-based catalytic systems is at the forefront of this effort, enabling the selective conversion of inert C-H bonds into new functional groups. umich.edu
Research in this area focuses on transition metals like palladium, ruthenium, and nickel, which are capable of activating C-H bonds. nih.govmdpi.com Palladium-catalyzed reactions, in particular, have shown extensive utility in C-H functionalization, often employing directing groups to control regioselectivity. nih.gov For a complex molecule like this compound, this strategy could allow for precise modifications at specific positions on the aromatic rings. The goal is to develop versatile and selective catalytic methods that can introduce a wide range of functional groups (e.g., aryl, alkyl, amino, and alkoxy groups) under mild conditions. dmaiti.com
| Catalytic System | Catalyst/Ligand Example | Type of Functionalization | Potential Application on this compound |
|---|---|---|---|
| Palladium-Based | Pd(OAc)₂ with various ligands (e.g., phosphines, pyridones) | Arylation, Olefination, Amination, Oxygenation nih.govdmaiti.com | Direct introduction of aryl or vinyl groups to the benzene (B151609) rings to modulate electronic properties or create sites for further reactions. |
| Ruthenium-Based | [RuCl₂(p-cymene)]₂ | Arylation of sp³ C-H bonds mdpi.com | Functionalization of the methylene (B1212753) bridge at the 11-position, a site that is often difficult to modify selectively. |
| Nickel-Based | Ni(II) complexes | Aryl-CF₃ Coupling umich.edu | Introduction of trifluoromethyl groups, which are valuable in medicinal chemistry for enhancing metabolic stability and binding affinity. |
| Iron-Based | Iron powder with additives like NH₄Cl | Reduction of nitro groups (in synthesis) sphinxsai.com | Application in greener synthetic routes to precursors of the core structure, avoiding more hazardous reagents. sphinxsai.com |
Advanced Computational Design for Predictive Synthesis and Derivatization
Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules and reaction pathways. nih.gov For this compound, advanced computational methods can offer profound insights into its structure, reactivity, and potential interactions with biological targets, thereby guiding synthetic efforts.
Density Functional Theory (DFT) calculations, for instance, can be used to analyze the geometry and electronic structure of the molecule. nih.gov Studies on the analogous dibenzo[b,f]oxepine scaffold have shown it adopts a non-planar, basket-like conformation, and similar calculations can confirm the three-dimensional structure of the thiepin derivative. semanticscholar.org This information is vital for understanding how the molecule might interact with biological receptors. Furthermore, computational modeling can predict the most likely sites for electrophilic or nucleophilic attack, helping to design more efficient and selective derivatization reactions. In silico docking experiments can simulate the binding of potential derivatives to protein active sites, allowing for the rational design of compounds with specific biological activities before committing to laborious laboratory synthesis. nih.govnih.gov
| Computational Method | Description | Predictive Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | A method for calculating the electronic structure of molecules to determine energies, geometries, and other properties. nih.gov | Predicting the stable conformation, analyzing HOMO-LUMO energy gaps to assess reactivity, and modeling reaction mechanisms for functionalization. |
| Molecular Docking | Simulates the interaction and binding orientation of a small molecule (ligand) to the binding site of a larger molecule (receptor). nih.gov | Screening virtual libraries of this compound derivatives against biological targets (e.g., enzymes, receptors) to identify promising candidates for synthesis. |
| Hirshfeld Surface Analysis | A technique to visualize and quantify intermolecular interactions within a crystal structure. nih.gov | Predicting and understanding the supramolecular assembly and crystal packing of new derivatives, which is crucial for solid-state properties and materials science applications. nih.gov |
Exploration of Supramolecular Interactions and Self-Assembly Properties
Supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition and self-assembly, represents a largely unexplored frontier for this compound. nih.gov The structure of this molecule contains several features conducive to forming ordered, higher-level architectures: two aromatic rings capable of π-π stacking, a ketone group that can act as a hydrogen bond acceptor, and a sulfur atom that can participate in various non-covalent interactions.
The systematic study of these interactions could lead to the development of novel materials with unique properties. For example, controlling the self-assembly process through chemical modification could yield crystalline materials with specific optical or electronic properties. The incorporation of functional groups capable of forming strong and directional hydrogen bonds could be used to guide the formation of predictable supramolecular synthons—structural units built from intermolecular interactions. nih.gov Understanding these principles would enable the rational design of co-crystals and molecular solids, expanding the application of this compound derivatives beyond pharmaceuticals into the realm of materials science.
| Supramolecular Interaction | Description | Potential Role in this compound Assemblies |
|---|---|---|
| π-π Stacking | An attractive, non-covalent interaction between the electron clouds of aromatic rings. | Major driving force for the self-assembly of molecules into ordered columns or layers, influencing electronic properties. |
| Hydrogen Bonding | A directional interaction involving a hydrogen atom located between two electronegative atoms (e.g., O, N). | The C=O group can act as a hydrogen bond acceptor, allowing for the formation of defined networks with hydrogen bond donors, enabling crystal engineering. |
| C-H···π Interactions | A weak interaction between a C-H bond and the face of an aromatic ring. | Contributes to the stability and specific geometry of the crystal packing in the solid state. |
| C=O···π Interactions | A rare but significant interaction where the carbonyl oxygen interacts with a π-system. nih.gov | Can provide additional stability and directionality in the self-assembly process, leading to unique packing motifs. nih.gov |
Integration of Sustainable Chemistry Principles in Synthesis and Application
As the chemical industry moves towards more environmentally responsible practices, the integration of green chemistry principles into the synthesis of complex molecules like this compound is essential. This involves designing processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sphinxsai.com
One key area of development is the use of one-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates. tsijournals.com This approach significantly reduces solvent waste, reaction time, and energy consumption. sphinxsai.com Another important strategy is the replacement of hazardous or expensive reagents with greener alternatives. For example, using abundant and non-toxic metals like iron as a reducing agent in place of other methods can drastically lower the environmental impact and cost of a synthetic route. sphinxsai.com The development of catalytic processes that operate in environmentally benign solvents, such as water or ethanol, is also a major goal. By focusing on atom economy and process intensification, future syntheses of this compound and its derivatives can be made more sustainable and economically viable.
| Sustainable Chemistry Principle | Description | Application in this compound Synthesis |
|---|---|---|
| One-Pot Synthesis | Combining multiple synthetic steps into a single operation, avoiding purification of intermediates. tsijournals.com | Reduces overall solvent usage, energy consumption, and waste generation during the construction of the tricyclic core. sphinxsai.com |
| Use of Greener Reagents | Replacing hazardous, toxic, or rare reagents with safer, more abundant, and environmentally benign alternatives. sphinxsai.com | Employing iron powder for reduction steps instead of more toxic heavy metals or hydrides. sphinxsai.com |
| Atom Economy | Maximizing the incorporation of all materials from the starting materials into the final product. | Designing reactions, such as C-H activation, that add functionality without creating stoichiometric byproducts. mdpi.com |
| Use of Aqueous Media | Utilizing water as a solvent in place of volatile organic compounds (VOCs). | Developing catalytic systems that are stable and effective in aqueous solutions, enhancing the safety and environmental profile of the synthesis. sphinxsai.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
